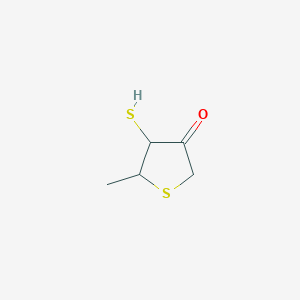
2-Methylthiolan-4-one-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylthiolan-4-one-3-thiol is a member of the class of tetrahydrothiophenes, characterized by a thiolane ring substituted by a methyl group at position 2 and an oxo group at position 3 . This compound is known for its distinct sulfur-containing structure and is often used as a flavoring agent due to its unique aroma .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiolan-4-one-3-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of thiourea with an alkyl halide in an S_N2 fashion, resulting in an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the use of sodium hydrosulfide with alkyl halides to produce thiols .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of self-assembled monolayers (SAMs) of thiols. This process includes immersing a clean gold substrate into a dilute solution of the desired thiol, allowing for the formation of densely packed monolayers .
化学反应分析
Types of Reactions
2-Methylthiolan-4-one-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides and thiourea are commonly used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols from disulfides.
Substitution: Formation of thiols from alkyl halides.
科学研究应用
2-Methylthiolan-4-one-3-thiol has several applications in scientific research:
作用机制
The mechanism of action of 2-Methylthiolan-4-one-3-thiol involves its interaction with thiol groups in enzymes and proteins. This interaction can inhibit or modify the activity of these enzymes, leading to various biological effects . The compound’s sulfur-containing structure allows it to form stable complexes with metal ions, further influencing its activity .
相似化合物的比较
Similar Compounds
2-Methylthiolan-3-one: A similar compound with a slightly different structure, lacking the thiol group at position 3.
Tetrahydrothiophene: The parent hydride of 2-Methylthiolan-4-one-3-thiol.
Uniqueness
This compound is unique due to its combination of a thiolane ring, a methyl group, and an oxo group, which imparts distinct chemical and biological properties . Its ability to form stable complexes with metal ions and its role as a flavoring agent further distinguish it from similar compounds .
属性
CAS 编号 |
65936-90-5 |
|---|---|
分子式 |
C5H8OS2 |
分子量 |
148.3 g/mol |
IUPAC 名称 |
5-methyl-4-sulfanylthiolan-3-one |
InChI |
InChI=1S/C5H8OS2/c1-3-5(7)4(6)2-8-3/h3,5,7H,2H2,1H3 |
InChI 键 |
XXRXAVULMYKULG-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)CS1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



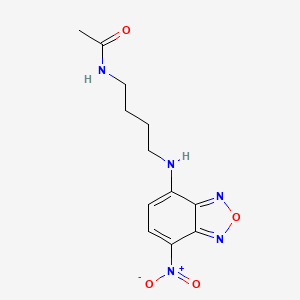
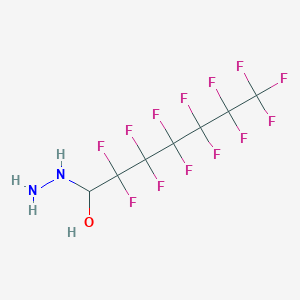
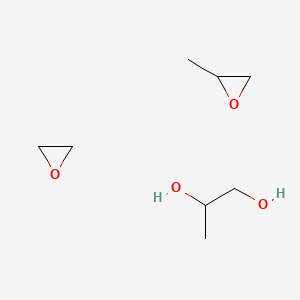
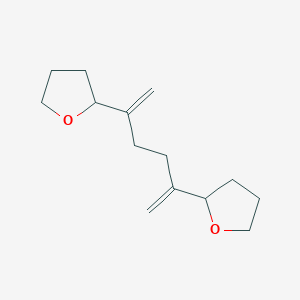
![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
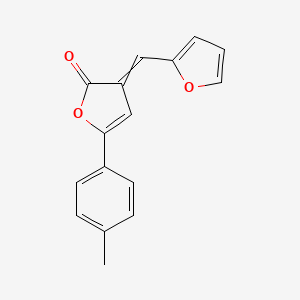
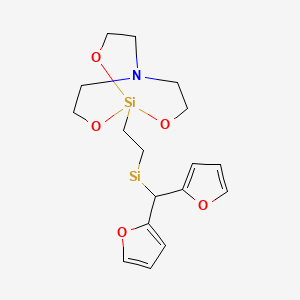

![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
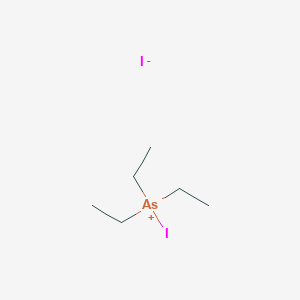
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)
